molecular formula C11H24Cl2N2O2 B13559134 Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride

Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride

Cat. No.: B13559134
M. Wt: 287.22 g/mol
InChI Key: VCHYZPDXNCBBMK-UHFFFAOYSA-N
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Description

Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride typically involves the reaction of ethyl 2-bromopentanoate with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-piperidinyl)pentanoate hydrochloride
  • Ethyl 2-(1-piperazinyl)pentanoate

Uniqueness

Ethyl2-(piperazin-1-yl)pentanoatedihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C11H24Cl2N2O2

Molecular Weight

287.22 g/mol

IUPAC Name

ethyl 2-piperazin-1-ylpentanoate;dihydrochloride

InChI

InChI=1S/C11H22N2O2.2ClH/c1-3-5-10(11(14)15-4-2)13-8-6-12-7-9-13;;/h10,12H,3-9H2,1-2H3;2*1H

InChI Key

VCHYZPDXNCBBMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)N1CCNCC1.Cl.Cl

Origin of Product

United States

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